Glycyl-L-tryptophylglycine
Description
Historical Context and Early Investigations of Tripeptides
Early research into tripeptides laid the groundwork for modern proteomics and drug discovery. Initial investigations in the mid-20th century were largely focused on the isolation, purification, and sequencing of these small biological molecules. nih.gov Scientists sought to understand their basic chemical properties and biological activities. Over the decades, research has evolved to explore the therapeutic potential of specific tripeptides, such as the antihypertensive properties of L-valyl-L-prolyl-L-proline (VPP) and L-isoleucyl-L-prolyl-L-proline (IPP) found in fermented milk products. nih.gov These early studies established the importance of peptide sequence in determining biological function.
Significance of Tryptophan-Containing Peptides in Biochemical Studies
The inclusion of a tryptophan residue in a peptide chain, as in Glycyl-L-tryptophylglycine, imparts unique and valuable properties for biochemical analysis. researchgate.net The indole (B1671886) side chain of tryptophan is the largest of all natural amino acids and possesses a distinct aromatic structure. researchgate.net This makes it a crucial element in protein structure, often involved in hydrophobic interactions and the stabilization of folded conformations. researchgate.net
Furthermore, tryptophan is an intrinsic fluorescent probe. researchgate.net Its fluorescence is highly sensitive to the local environment, making it an invaluable tool for studying peptide and protein conformation, dynamics, and interactions with other molecules without the need for external labels. researchgate.netresearchgate.net Researchers utilize the fluorescence of tryptophan-containing peptides to monitor changes in protein folding, ligand binding, and membrane interactions. nih.govresearchgate.net For instance, the fluorescence of tryptophylglycine, a related dipeptide, has been used to study its interaction with metal ions. researchgate.net
Overview of Current Research Trajectories Involving this compound
Current research continues to leverage the unique characteristics of this compound and similar peptides. One area of focus is their application in biophysical studies, particularly in understanding peptide-membrane interactions and the self-assembly of peptides into larger structures. For example, studies on Glycine-X-Glycine (GxG) peptides, including this compound (GWG), have investigated their propensity to form hydrogels, which have potential applications in biomedicine. rsc.org
The fluorescence properties of this compound are also central to ongoing research. It is used as a model compound to study the effects of environmental factors on tryptophan fluorescence and to develop new analytical techniques. For instance, its photodegradation has been studied to understand the stability of peptide-based therapeutics. acs.org Additionally, derivatives of this compound have been synthesized for use as fluorogenic substrates in enzymatic assays.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H18N4O4 |
| Molecular Weight | 334.33 g/mol |
| Physical State | Solid |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Spectroscopic Data for a Related Peptide: Glycyl-L-tryptophan
| Spectroscopic Parameter | Value |
| Excitation Wavelength (for fluorescence) | 280 nm acs.org |
| Emission Maximum (of Tryptophan) | ~350 nm acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-6-13(20)19-12(15(23)18-8-14(21)22)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,23)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFIQROSWQERAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Strategies for Glycyl-L-tryptophylglycine Synthesis
The creation of the peptide bonds in this compound in the correct sequence requires careful control of the reactive amino and carboxyl groups of the constituent amino acids. This is achieved through the use of protecting groups and specific coupling reagents.
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for producing peptides, including this compound. researchgate.net This technique involves anchoring the C-terminal amino acid (glycine) to an insoluble polymer resin and then sequentially adding the subsequent amino acids (tryptophan and then another glycine). peptide.com The key advantage of SPPS is that excess reagents and by-products can be easily removed by washing the resin, which simplifies the purification process at each step. springernature.com
The synthesis of this compound via SPPS would typically follow a cycle of deprotection and coupling steps. For instance, using the common Fmoc/tBu strategy, the process begins with an Fmoc-protected glycine (B1666218) attached to a resin. researchgate.netnih.gov The Fmoc protecting group on the α-amino group is removed with a mild base, typically a solution of piperidine (B6355638) in DMF. researchgate.net The next amino acid, Fmoc-Trp(Boc)-OH, is then activated by a coupling reagent and added to the deprotected glycine on the resin to form the dipeptide. This cycle is repeated with Fmoc-Gly-OH to complete the tripeptide sequence. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, usually with a strong acid such as trifluoroacetic acid (TFA). researchgate.net
Table 1: Representative Resins for Solid-Phase Synthesis of C-Terminal Amide Peptides
| Resin Name | Linker Type | Cleavage Condition | Reference |
|---|---|---|---|
| Rink Amide Resin | Fmoc-compatible | 95% TFA | researchgate.net |
| Sieber Amide Resin | Fmoc-compatible | 1% TFA | researchgate.net |
Solution-phase synthesis, also known as classical peptide synthesis, involves carrying out all reactions in a homogeneous solution. bachem.com While it can be more labor-intensive due to the need for purification of intermediates after each step, it is highly suitable for large-scale synthesis of shorter peptides like this compound. polypeptide.com
In a typical solution-phase synthesis of this compound, the carboxyl group of one amino acid and the amino group of another are protected. For example, to synthesize the Gly-Trp bond, N-terminally protected glycine (e.g., Boc-Gly-OH) would be reacted with C-terminally protected tryptophan (e.g., H-Trp-OMe) in the presence of a coupling agent. nih.gov After the formation of the dipeptide, one of the protecting groups is selectively removed to allow for the addition of the next amino acid. This process is repeated until the full tripeptide is assembled. Each intermediate dipeptide and the final tripeptide must be purified, often by crystallization or chromatography. nih.gov
The efficiency and purity of this compound synthesis heavily depend on the choice of coupling reagents and protecting groups. The tryptophan residue is particularly sensitive to side reactions, especially oxidation and alkylation of its indole (B1671886) side chain, during acidic conditions used for cleavage in SPPS. polypeptide.com Therefore, protecting the indole nitrogen is often necessary.
Common protecting groups for the tryptophan indole include the tert-butyloxycarbonyl (Boc) group in Fmoc-based SPPS, which offers good protection during synthesis and is removed during the final TFA cleavage. nih.gov Other protecting groups like the formyl (For) group have been used in Boc-based synthesis. nih.gov The choice of coupling reagent is also critical to ensure efficient peptide bond formation and to minimize racemization. A variety of phosphonium (B103445) and aminium/uronium salt-based reagents are available, each with different activation efficiencies and side reaction profiles.
Table 2: Common Coupling Reagents for Peptide Synthesis
| Reagent Name | Full Name | Type | Reference |
|---|---|---|---|
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | researchgate.net |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | peptide.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | peptide.com |
This table lists frequently used coupling reagents in peptide synthesis. The optimal choice depends on the specific amino acid sequence and synthetic strategy.
Site-Specific Chemical Modifications for Research Purposes
To investigate the biological and physical properties of this compound, it is often necessary to introduce specific chemical modifications. These modifications can serve as probes for detection or to study molecular interactions.
The intrinsic fluorescence of the tryptophan residue in this compound can be utilized in biophysical studies. However, for more specific applications, external fluorescent labels can be attached. A common strategy for labeling the N-terminus is to react the free amino group of the peptide with a fluorescent dye that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. researchgate.net For instance, a fluorophore could be coupled to the N-terminal glycine after the completion of the peptide synthesis and deprotection. It is also possible to derivatize the N-terminal tryptophan with reagents like glyoxal (B1671930) to produce a fluorescent product for detection. nih.gov
Spin labels are stable radicals that can be introduced into a molecule to study its structure and dynamics using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov For a peptide like this compound, a spin label could be incorporated by synthesizing a modified amino acid, for example, a glycine or tryptophan derivative carrying a nitroxide spin label like TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid), and then incorporating this modified amino acid into the peptide sequence during synthesis. mpg.de Alternatively, a cysteine residue could be introduced into the peptide sequence to allow for site-specific labeling with thiol-reactive spin labels such as MTSL ((1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) methanethiosulfonate). uni-osnabrueck.de
Derivatization of the N- or C-terminus of this compound can be used to attach various biophysical probes. For instance, the N-terminal glycine can be selectively modified to introduce a fluorescent tag, which can then be used in fluorescence polarization or FRET (Förster Resonance Energy Transfer) studies to investigate peptide binding to other molecules. researchgate.net The C-terminus can also be modified, for example, by creating an amide or ester with a molecule containing a reporter group.
The indole side chain of the tryptophan residue is another key site for modification. Chemical methods exist for the selective modification of tryptophan, which could be used to attach probes. These modifications can alter the local environment of the tryptophan, providing a means to study conformational changes or interactions with other molecules. Such derivatized peptides serve as valuable tools in biophysical chemistry to probe molecular recognition and dynamics.
Conformational Analysis and Structural Dynamics
Advanced Spectroscopic Characterization Techniques
Infrared (IR) and Raman spectroscopy are pivotal in elucidating the secondary structure of peptides by probing their characteristic vibrational modes, particularly the amide bands. These bands are sensitive to the peptide backbone conformation (α-helix, β-sheet, random coil) and the hydrogen-bonding environment. In the context of Glycyl-L-tryptophylglycine, these techniques can map the conformational landscape by analyzing key vibrational signatures.
The analysis of hydrogen bonding is crucial for understanding peptide structure. Raman spectroscopy has been used to study this compound, although solubility can be a challenge, sometimes requiring measurements at modified pH levels. For instance, at pH 11, the Raman spectrum of this tripeptide displays intense bands that can be attributed to specific group vibrations. researchgate.net
Key Raman bands for this compound provide insight into its structure. The bands at 1332 cm⁻¹ and 1413 cm⁻¹ are associated with the twisting of the NH₃ and CH₂ groups, as well as a NH₃ wagging mode coupled with COO⁻ stretching. researchgate.net A smaller band at 1448 cm⁻¹ is attributed to CH₂ scissoring. researchgate.net The positions and intensities of the amide I (primarily C=O stretching, ~1600-1700 cm⁻¹) and amide III (~1200-1300 cm⁻¹) bands are particularly sensitive to hydrogen bonding and backbone dihedral angles, allowing for the characterization of conformational states.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 1332 | NH₃ and CH₂ twisting | researchgate.net |
| 1413 | NH₃ wagging coupled with COO⁻ stretching | researchgate.net |
| 1448 | CH₂ scissoring | researchgate.net |
To study the intrinsic conformational preferences of peptides free from solvent interactions, gas-phase spectroscopic techniques are employed. Infrared Multiple Photon Dissociation (IRMPD) combined with Vacuum Ultraviolet (VUV) ionization is a powerful action spectroscopy method for obtaining IR spectra of neutral, jet-cooled biomolecules. hhu.deresearchgate.net
The intrinsic tryptophan residue in this compound serves as a sensitive spectroscopic probe of its local environment. UV-Vis absorption and fluorescence spectroscopy can provide detailed information on the polarity of the tryptophan's surroundings, its accessibility to solvents, and its interactions with other parts of the peptide or external molecules.
The fluorescence emission of the tryptophan indole (B1671886) ring is highly sensitive to the polarity of its microenvironment. nih.gov This phenomenon, known as the Stokes' shift, is characterized by a shift in the wavelength of maximum fluorescence emission (λmax). When the tryptophan residue is exposed to a polar solvent like water, its λmax is typically red-shifted to values in the range of 345–355 nm. nih.gov Conversely, when it is shielded from the solvent in a nonpolar, buried environment, the emission is blue-shifted. nih.gov
Studies on tryptophan-containing peptides, including this compound, have shown that the protonation state of terminal groups, which is dictated by the solvent pH, significantly affects the absorption and emission spectra. scispace.com Deprotonation of the N-terminal amino group leads to red-shifted absorption and emission spectra compared to the protonated form. scispace.com This effect underscores the sensitivity of the tryptophan fluorophore to the local electrostatic environment, which is heavily influenced by the surrounding solvent.
| Tryptophan Environment | Typical λmax Range (nm) | Spectral Shift | Reference |
|---|---|---|---|
| Apolar / Buried | 308 - 330 | Blue-Shifted | nih.gov |
| Polar / Solvent-Exposed | 345 - 355 | Red-Shifted | nih.gov |
Fluorescence quenching is a process that decreases the intensity of fluorescence emission. It can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching). nih.gov Quenching studies are widely used to probe the accessibility of tryptophan residues to small molecules (quenchers) in the solvent. researchgate.net
For tryptophan-containing peptides, quenching can be induced by external agents or by intramolecular groups. The protonated amino group, for instance, can act as an intramolecular quencher. scispace.com It is suggested that this quenching mechanism involves an enhancement of charge transfer from the indole ring to an adjacent carbonyl group rather than proton transfer. scispace.com The efficiency of quenching provides a measure of the proximity and accessibility of the tryptophan residue to the quencher. By using different types of quenchers (e.g., charged ions like Co²⁺ or neutral molecules), researchers can map the surface exposure and local charge environment of the tryptophan side chain within this compound. nih.govismar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
NMR spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of molecules in solution, providing insights at the atomic level.
The chemical shift of a proton in an NMR spectrum is highly sensitive to its local electronic environment. For this compound, perturbations to the solvent environment, pH, or temperature can induce conformational changes that are reflected in the chemical shifts of specific protons, particularly the amide (N-H) and α-carbon (Cα-H) protons.
Experimental studies on glycine-containing peptides have shown that amide proton chemical shifts are particularly sensitive indicators of hydrogen bonding. nih.gov A downfield shift (to a higher ppm value) of an amide proton resonance typically indicates its participation in a hydrogen bond, as the bond deshields the proton. nih.gov In Gly-Trp-Gly, the formation of intramolecular hydrogen bonds, such as those involved in β-turns or γ-turns, can be inferred from the chemical shifts of the glycine (B1666218) and tryptophan amide protons.
Furthermore, changes in solvent polarity can reveal which parts of the peptide are exposed to the solvent versus being buried in a more hydrophobic core. For instance, transferring the peptide from a polar solvent like water to a less polar one would likely cause significant changes in the chemical shifts of solvent-exposed protons. The protons of the bulky, hydrophobic tryptophan side chain are also sensitive reporters of their microenvironment, providing information on side-chain orientation and interactions.
| Proton Type | Environmental Change | Expected Chemical Shift Change | Structural Interpretation |
|---|---|---|---|
| Amide Protons (Gly, Trp) | Formation of Intramolecular H-Bond | Downfield (Higher ppm) | Indicates participation in a stable secondary structure like a β-turn. nih.gov |
| Amide Protons (Gly, Trp) | Increased Solvent Exposure (e.g., unfolding) | Upfield (Lower ppm) | Suggests loss of stable H-bonds and greater interaction with bulk solvent. |
| Tryptophan Indole Ring Protons | Change in Solvent Polarity | Varies | Reflects changes in the orientation of the side chain relative to the peptide backbone or solvent. |
| α-Protons (Gly, Trp) | Conformational Change (Backbone) | Varies | Sensitive to changes in the backbone dihedral angles (φ, ψ). |
While chemical shifts provide a time-averaged picture of the peptide's conformation, NMR relaxation studies offer insight into its dynamic properties on a picosecond to nanosecond timescale. Key parameters such as the spin-lattice (T1) and spin-spin (T2) relaxation times, along with the Nuclear Overhauser Effect (NOE), are measured to characterize molecular motions. nih.gov
Spin-Lattice (T1) Relaxation: T1 measurements provide information about fast molecular motions (pico- to nanoseconds). For Gly-Trp-Gly, measuring T1 values for individual protons can help distinguish between relatively rigid parts of the molecule and more flexible regions. For example, the peptide backbone might exhibit different mobility compared to the terminal glycine residues or the tryptophan side chain.
Spin-Spin (T2) Relaxation: T2 data are sensitive to slower motions (micro- to milliseconds) and can indicate processes like conformational exchange.
Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. The strength of an NOE is inversely proportional to the sixth power of the distance between the protons. For Gly-Trp-Gly, NOE data are critical for determining the three-dimensional fold. For instance, observing an NOE between the tryptophan α-proton and a glycine amide proton could provide direct evidence of a specific turn or fold in the peptide backbone.
These relaxation studies can collectively build a detailed model of the dynamic behavior of this compound in solution, complementing the static picture derived from chemical shift analysis. nih.govelsevierpure.com
Mass Spectrometry-Based Conformational Probing (e.g., MALDI TOF/TOF with Photodegradation)
Mass spectrometry (MS) techniques can provide valuable information about peptide conformation in the gas phase. One such advanced method is ultraviolet photodissociation (UVPD) mass spectrometry, often performed on ions generated by Matrix-Assisted Laser Desorption/Ionization (MALDI) and analyzed in a Time-of-Flight (TOF) instrument. nih.govacs.orgmpg.de
The underlying principle is that the three-dimensional structure of a peptide ion influences which parts of its backbone are exposed and susceptible to fragmentation upon absorbing a UV photon. nih.gov Different gas-phase conformers of the same peptide will therefore produce distinct fragmentation patterns. libretexts.org
In a conceptual application to this compound, the workflow would be as follows:
The Gly-Trp-Gly peptide is ionized using MALDI, generating gas-phase ions.
These ions are transferred to the mass spectrometer, where ions of the correct mass-to-charge ratio are isolated.
The isolated peptide ions are irradiated with a UV laser (e.g., at 193 nm), causing them to fragment. mpg.denih.gov The peptide backbone itself can absorb the UV light, leading to extensive fragmentation.
The resulting fragment ions are analyzed by a TOF or TOF/TOF mass analyzer.
By analyzing the relative abundances of the different fragment ions (e.g., a, b, y ions), researchers can infer conformational details. For example, if a particular conformer of Gly-Trp-Gly adopts a compact, folded structure stabilized by intramolecular interactions, certain peptide bonds might be shielded and less prone to cleavage. Conversely, an extended, linear conformer would likely exhibit a different, more random fragmentation pattern. This method allows for the differentiation of co-existing conformers in the gas phase. nih.govlibretexts.org
Computational and Theoretical Investigations of Molecular Structure
Computational chemistry provides essential tools for exploring the conformational possibilities of peptides, complementing experimental data by providing a detailed picture of the potential energy landscape.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure of molecules from first principles. These calculations are employed to construct a potential energy surface (PES), which maps the energy of the peptide for every possible arrangement of its atoms. nih.gov
For a peptide like this compound, the PES is incredibly complex due to the large number of rotatable bonds. Theoretical studies on the closely related Tryptophyl-glycyl-glycine (Trp-Gly-Gly) have demonstrated that high-level correlated ab initio calculations are necessary to accurately describe the forces governing its structure. nih.gov It was noted that simpler DFT methods sometimes fail to capture the London dispersion forces, which are critical for stabilizing the most stable conformers through interactions involving the aromatic tryptophan ring. nih.gov The accuracy of the PES is fundamental, as it dictates the predicted stable structures and the energy barriers between them. nih.gov
The goal of conformational exploration is to identify the low-energy minima on the potential energy surface, as these correspond to the most stable and thus most probable structures of the molecule. This is achieved by systematically or stochastically sampling different conformations—primarily by rotating the backbone dihedral angles (φ, ψ) and side-chain angles (χ)—and calculating the corresponding energy using ab initio or DFT methods.
Studies on similar small aromatic peptides have revealed several common structural motifs. nih.gov The lowest energy conformers are often stabilized by intramolecular hydrogen bonds, forming structures such as β-turns or γ-turns. For Gly-Trp-Gly, key interactions would include:
Hydrogen bonds between the amide N-H of one residue and the carbonyl C=O of another.
Interactions between the tryptophan side chain and the peptide backbone.
Computational explorations can identify multiple low-energy structures that may co-exist in equilibrium. The relative energies of these minima determine their predicted population at a given temperature. This theoretical approach allows for a detailed, atomic-level understanding of the structural preferences of this compound, guiding the interpretation of experimental results from NMR and mass spectrometry.
| Conformer Type | Key Stabilizing Interactions | Predicted Relative Energy | Relevant Dihedral Angles |
|---|---|---|---|
| Extended/Linear | Interactions with solvent (in solution) | Higher | (φ, ψ) angles in the β-sheet region of the Ramachandran plot. |
| γ-Turn | Intramolecular C=O(i)···H-N(i+2) hydrogen bond | Low | Specific (φ, ψ) angles for the central Trp residue. |
| β-Turn (e.g., Type II') | Intramolecular C=O(i)···H-N(i+3) hydrogen bond | Lowest | Specific (φ, ψ) angles for Trp and the second Gly residue. |
| Folded (Side chain-Backbone) | Dispersion forces between the indole ring and the peptide backbone | Low | Specific χ1 and χ2 angles for the Trp side chain. nih.gov |
Molecular Dynamics (MD) Simulations of Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the dynamic nature of peptides. For tryptophyl-glycyl-glycine, MD simulations have been employed to investigate its conformational landscape in the gas phase. nih.gov This technique allows researchers to model the peptide's movements over time, providing insights into its flexibility, the range of accessible conformations, and how it interacts with its environment, particularly with solvent molecules. nih.govnih.gov
Simulation of Backbone and Side-Chain Dihedral Angle Distributions
| Angle | Defining Atoms | Description | Commonly Observed Values for Trp |
|---|---|---|---|
| φ (phi) | C'-N-Cα-C' | Backbone angle around the N-Cα bond | -180° to 0° |
| ψ (psi) | N-Cα-C'-N | Backbone angle around the Cα-C' bond | Variable, often in two main regions |
| ω (omega) | Cα-C'-N-Cα | Peptide bond angle | ~180° (trans) |
| χ1 (chi1) | N-Cα-Cβ-Cγ | Side-chain angle around the Cα-Cβ bond | ~60°, 180°, 300° |
| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | Side-chain angle around the Cβ-Cγ bond | ~±90° |
Note: The values and ranges are general observations for amino acid residues in peptides and proteins. researchgate.netnih.gov
Water-Peptide Interaction Dynamics
In a biological context, the interaction of this compound with water is fundamental to its structure and function. MD simulations and experimental studies on model peptides reveal that the peptide can significantly perturb the dynamics of the surrounding water molecules. mdpi.com Water molecules in the immediate vicinity of a peptide, known as the hydration shell, exhibit slower mobility—by a factor of 6 to 8—compared to bulk water. mdpi.com This effect is largely dominated by interactions with the hydrophilic peptide backbone. mdpi.com
Semi-empirical Quantum Chemical Methods
Semi-empirical quantum chemical methods offer a computationally efficient alternative to more demanding ab initio calculations, making them suitable for exploring the vast conformational space of flexible molecules like peptides. acs.orgwikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org
For tryptophyl-glycyl-glycine, a combination of computational techniques has been utilized, including the use of the ab initio Self-Consistent-Charge Density-Functional Tight-Binding (SCC-DFTB-D) method, which incorporates semi-empirical principles and dispersion corrections. nih.gov Such hybrid approaches are common; semi-empirical methods can be used for an initial, broad screening of thousands of potential conformers, after which the most promising low-energy structures are subjected to higher-level ab initio calculations for more accurate energy refinement. acs.org
Force Field Development and Validation for Peptide Modeling
The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying force field—a set of parameters and equations that defines the potential energy of the system. For peptides containing aromatic residues like tryptophan, the choice of force field is particularly important. As demonstrated in studies of tryptophyl-glycyl-glycine, computational models that neglect dispersion forces can fail to identify the most stable conformers. nih.gov
The validation of force fields is an ongoing area of research. Studies on other tryptophan-containing peptides, such as the trpzip β-hairpin, have evaluated the performance of various AMBER force fields (e.g., ff99). nih.govaip.org These evaluations show that specific combinations, such as the ff99 force field with ff96 dihedral energy parameters, can reproduce plausible folding behavior that aligns with experimental data. nih.govaip.orgsemanticscholar.org This process of validation ensures that the chosen force field provides a realistic model of the intramolecular interactions, particularly the non-bonded interactions of tryptophan side chains, which are crucial for the stability of the native fold. nih.govaip.org
Molecular Interactions and Chemical Reactivity in Experimental Systems
Enzymatic Hydrolysis and Substrate Specificity Investigations
The tripeptide Glycyl-L-tryptophylglycine (Gly-Trp-Gly) serves as a model substrate for investigating the specificity and catalytic mechanisms of various peptidases. Its structure, containing a central hydrophobic, aromatic tryptophan residue flanked by two glycine (B1666218) residues, makes it a subject of interest for enzymes that recognize and cleave peptide bonds adjacent to such residues.
While specific kinetic data for the hydrolysis of this compound by angiotensin-converting enzyme (ACE) is not extensively detailed in the reviewed literature, the structural characteristics of the peptide allow for informed predictions regarding its potential as an ACE substrate. ACE, a zinc-dependent dipeptidyl carboxypeptidase, plays a critical role in the renin-angiotensin system by converting angiotensin I to the vasoconstrictor angiotensin II. mdpi.commdpi.com The enzyme typically cleaves dipeptides from the C-terminus of its substrates.
The substrate specificity of ACE is well-documented, with a preference for peptides containing hydrophobic amino acid residues. mdpi.comacs.org The presence of tryptophan, a large hydrophobic amino acid, in the P1' position (the residue C-terminal to the scissile bond) is known to be favorable for binding and hydrolysis by ACE. mdpi.com Therefore, it is hypothesized that ACE would hydrolyze this compound at the Tryptophyl-glycine bond, releasing the dipeptide L-tryptophylglycine. The efficacy of this hydrolysis would be influenced by the interactions of the peptide's residues with the enzyme's active site pockets.
The recognition of a peptide substrate by a peptidase is a highly specific process governed by the interactions between the amino acid residues of the substrate and the binding pockets of the enzyme's active site. For an enzyme like ACE, the binding of a substrate such as this compound involves several key interactions. The active site of ACE contains two homologous catalytic domains (N- and C-domains), each with a zinc-binding site essential for catalysis. mdpi.comnih.gov
The binding mechanism for tripeptides involves the C-terminal carboxylate group of the substrate interacting with a positively charged residue in the active site. The residues of the peptide fit into specific subsites (S1, S2, S1', etc.) of the enzyme. For Gly-Trp-Gly, the C-terminal glycine would occupy the S2' subsite, the tryptophan residue the S1' subsite, and the N-terminal glycine the S1 subsite. The hydrophobic nature of the tryptophan side chain is a key determinant for high-affinity binding within the S1' pocket of ACE, which is known to be a large hydrophobic cavity. mdpi.comnih.gov Molecular docking simulations of various tripeptides with ACE have shown that residues like S355, V380, and V518 play a crucial role in the binding process. nih.gov The interaction is primarily driven by hydrophobic forces and the formation of hydrogen bonds between the peptide backbone and the enzyme. mdpi.com
To contextualize the potential hydrolysis of this compound by ACE, it is useful to compare the kinetic parameters of other tripeptide substrates. The Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) are key indicators of enzyme efficiency and substrate affinity. While specific values for Gly-Trp-Gly are not available, data for other ACE substrates illustrate the range of activities. For example, short peptides are often the most potent ACE inhibitors and substrates. acs.orgnih.gov The presence of a C-terminal proline residue and hydrophobic amino acids in the sequence generally enhances inhibitory and substrate activity. acs.org
Below is a table of kinetic parameters for the hydrolysis of various peptides by ACE, demonstrating the enzyme's substrate preferences.
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹µM⁻¹) | Enzyme Source |
| Ac-SDKP | 199.6 | 12.3 | 0.06 | Individual N-domain ACE |
| Ac-SDKP | 138.2 | 4.6 | 0.03 | Individual C-domain ACE |
| Ac-SDKP | 239.5 | 25.2 | 0.11 | Wild-type sACE |
| [³H]BPAP | - | - | - | Rabbit Lung ACE |
| WLQL | - | - | IC₅₀ = 16.87 µM | - |
| LPSW | - | - | IC₅₀ = 20.80 µM | - |
Data compiled from multiple sources. mdpi.comnih.govnih.gov Ac-SDKP refers to N-Acetyl-Seryl-Aspartyl-Lysyl-Proline. [³H]BPAP refers to Benzoyl-Phenylalanyl-Alanyl-Proline. WLQL and LPSW are substrate-type inhibitors.
This comparative data underscores that both substrate sequence and the specific ACE domain involved significantly influence hydrolytic efficiency. nih.gov Peptides like WLQL have been identified as substrate-type inhibitors, meaning they are hydrolyzed by ACE, which is a likely fate for Gly-Trp-Gly as well. mdpi.com
Photochemical Reactivity and Photostability Assessment
The photochemical properties of this compound are predominantly dictated by the tryptophan residue, which contains an indole (B1671886) ring that is a strong chromophore for ultraviolet (UV) radiation. acs.org Exposure to UV light can lead to a cascade of photochemical reactions, resulting in the degradation of the peptide.
UV irradiation of tryptophan-containing peptides initiates photodegradation primarily through the photoexcitation of the indole side chain. This process can proceed via several pathways, often involving radical intermediates. nih.govresearchgate.net The degradation fits a pseudo-first-order reaction kinetic model, with direct UV degradation being the main cause. mdpi.com
One of the primary mechanisms is photoionization, which leads to the formation of a tryptophan radical cation (Trp•+) and a hydrated electron. researchgate.net In the presence of oxygen, this can lead to the formation of various oxidation products. The most common degradation products identified from the irradiation of tryptophan and its peptides include N-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), and β-(3-oxindolyl)alanine (Oia). nih.govresearchgate.net The formation of NFK is a hallmark of tryptophan photooxidation.
The proposed degradation pathway often begins with the cleavage of C-N bonds, followed by an attack of hydroxyl radicals (•OH) on the aromatic ring. mdpi.com Subsequent oxidation and rearrangement reactions lead to the formation of stable degradation products. Femtosecond laser irradiation of Gly-Trp-Gly has been shown to accelerate photodegradation by a factor of 40 compared to traditional lamp irradiation, confirming the role of high-energy excitation in this process. acs.org Another identified pathway under anaerobic conditions involves deamination followed by cyclization to the 4-position of the indole ring. acs.org
| Photodegradation Product | Formation Pathway |
| N-formylkynurenine (NFK) | Photooxidation of the indole ring |
| Kynurenine (Kyn) | Deformylation of NFK |
| β-(3-oxindolyl)alanine (Oia) | Oxidation of the indole ring |
| Cyclized Product | Anaerobic deamination and cyclization |
The rate and pathway of the photodegradation of the tryptophan residue in this compound are significantly influenced by environmental conditions.
Influence of pH: The pH of the solution has a marked effect on the photodegradation rate. Studies on tryptophan show that the degradation rate increases with an increase in pH, with the highest rates observed at alkaline pH values (pH 8-12). mdpi.comresearchgate.net This effect is attributed to changes in the protonation state of the amino acid and influences on the generation and reactivity of radical species. mdpi.com However, some studies have noted that acidic pH can offer protection against the photolysis of certain peptide structures, though this is not universally the case for all photodegradation pathways. nih.gov
Influence of Atmosphere: The presence of oxygen is a critical factor. Tryptophan is significantly less stable when irradiated under air compared to an inert atmosphere like nitrogen (N₂). nih.govresearchgate.net Oxygen participates in the photooxidation reactions, leading to the formation of products like NFK and contributing to the yellowing of the solution upon irradiation. researchgate.netresearchgate.net In anaerobic conditions, different reaction pathways, such as deamination and cyclization, may become more prominent. acs.org
Influence of Antioxidants: The addition of antioxidants can modulate the photodegradation process, although their effectiveness varies. Antioxidants such as ascorbic acid and chlorogenic acid have been shown to significantly improve the photostability of tryptophan in acidic solutions, likely by scavenging the radical intermediates involved in the degradation pathway. nih.govresearchgate.net Conversely, other compounds like sodium benzoate (B1203000) or EDTA have been found to be inefficient. nih.gov Some antioxidants, like α-ketoglutaric acid, have been shown to inhibit the degradation of tryptophan and the associated browning of solutions under stress conditions. nih.gov The protective effect can be due to radical scavenging or, in some cases, by acting as a UV filter. researchgate.net
| Condition | Effect on Tryptophan Photodegradation | Reference |
| Increasing pH (e.g., from 6 to 8) | Increases degradation rate | mdpi.comresearchgate.net |
| Aerobic Atmosphere (Air) | Decreases photostability compared to N₂ | nih.govresearchgate.net |
| Anaerobic Atmosphere (N₂) | Promotes alternative pathways (e.g., cyclization) | acs.org |
| Ascorbic Acid | Improves photostability (in acidic solution) | nih.govresearchgate.net |
| α-Ketoglutaric Acid | Inhibits degradation and browning | nih.gov |
| EDTA / Sodium Benzoate | Inefficient at improving photostability | nih.gov |
Chemical Oxidation and Redox Behavior
The tryptophan residue in this compound is a primary target for oxidation by reactive oxygen species (ROS). The reaction with superoxide (B77818) radicals (O₂⁻) is of particular interest. While direct reaction of superoxide with tryptophan is slow, it reacts rapidly with the tryptophan radical (Trp•), which can be formed by other oxidants. This reaction is a significant pathway for tryptophan degradation in peptides and proteins subjected to oxidative stress.
The reaction between the tryptophan radical and superoxide occurs primarily via an addition reaction, leading to the formation of tryptophan-derived hydroperoxides as major products. These hydroperoxides are unstable and can subsequently degrade to form various oxidation products, including N-formylkynurenine, kynurenine, as well as corresponding alcohols and diols. The formation of these products represents a significant modification to the peptide structure and can alter its biological properties. The hydroxyl radical (•OH) is another highly reactive ROS that can react with the peptide. Studies on the chemical hydroxylation of free tryptophan by systems that generate hydroxyl radicals, such as the Fenton and Udenfriend reactions, show that the hydroxyl radical attacks the aromatic nucleus of the indole ring, leading to the formation of a mixture of hydroxytryptophans, oxindole-3-alanine, and N-formylkynurenine. nih.gov
Chlorine dioxide (ClO₂) is a strong oxidizing agent that reacts readily with tryptophan-containing peptides. Studies on the reactivity of ClO₂ with various amino acids and peptides have shown that tryptophan residues are highly susceptible to oxidation. The reaction of ClO₂ with L-glycyl-L-tryptophan and L-tryptophylglycine is reported to be rapid.
The kinetics of the reaction between chlorine dioxide and free tryptophan have been investigated in detail and are informative for the behavior of this compound. The reaction is first-order in both tryptophan and chlorine dioxide at neutral pH. The initial step in the proposed mechanism is a one-electron oxidation of the tryptophan residue by ClO₂, forming a tryptophyl radical cation and a chlorite (B76162) ion. The radical cation then deprotonates to a neutral tryptophyl radical, which rapidly combines with a second molecule of ClO₂ to form a short-lived adduct. This adduct subsequently decays to yield several oxidation products. One of the major and more stable oxidation products identified is N-formylkynurenine.
Metal Ion Binding and Complexation Studies
The peptide bonds and the terminal amino and carboxyl groups of this compound provide potential coordination sites for metal ions. The binding of cobalt(II) to the related dipeptides Glycyl-L-tryptophan (Gly-Trp) and L-tryptophylglycine (Trp-Gly) has been studied, revealing that the amino acid sequence influences the binding affinity.
Fluorescence quenching experiments have shown that the binding of Co(II) to both Gly-Trp and Trp-Gly results in the formation of at least two different complexes. The binding constants for these complexes are pH-dependent. The data suggests that, on average, Trp-Gly has a higher affinity for Co(II) compared to Gly-Trp. ismar.org More general studies on the complexation of Co(II) with glycyl dipeptides in the absence of oxygen indicate the formation of mono- and bis-dipeptide cobalt(II) complexes. Near pH 10, a Co(II)-promoted ionization of the amide hydrogen can occur. researchgate.net
Table 2: Illustrative Binding Characteristics of Co(II) with Tryptophan-Containing Dipeptides
| Dipeptide | Method | Observation | Implication for this compound | Reference |
|---|---|---|---|---|
| Gly-Trp & Trp-Gly | Fluorescence Quenching | Formation of at least two different complexes; pH-dependent binding constants. | The specific sequence and structure of this compound will determine its unique binding affinity and stoichiometry with Co(II). | ismar.org |
The coordination of Co(II) to peptides involves the nitrogen and oxygen atoms of the amino acid residues. In the case of this compound, potential coordination sites include the terminal amino group, the carboxylate group, and the nitrogen and oxygen atoms of the peptide bonds. The indole nitrogen of the tryptophan residue is generally not involved in coordination.
Spectroscopic studies of Co(II) complexes with dipeptides provide insights into the coordination environment. ¹H NMR studies on the Co(II) complexes of Gly-Trp and Trp-Gly show that the metal ion is either in closer proximity or more tightly bound to Trp-Gly than to Gly-Trp, as indicated by the broader line widths in the NMR spectrum of the Trp-Gly complex. ismar.org The electronic absorption spectra of high-spin, six-coordinate Co(II) complexes typically exhibit bands in the visible region corresponding to d-d transitions, which are sensitive to the ligand field environment. For instance, studies on other Co(II)-peptide complexes have identified transitions characteristic of a distorted octahedral geometry. nih.govajol.info The specific coordination of this compound to Co(II) would result in a unique ligand field, influencing the electronic and magnetic properties of the complex.
In-Depth Computational Analysis of this compound's Membrane Interactions Remains a Developing Field
A comprehensive search of scientific literature reveals a notable absence of specific computational studies focused on the molecular interactions between the tripeptide this compound and model biological membranes or lipid bilayers. While computational methods such as molecular dynamics (MD) simulations are powerful tools for investigating peptide-membrane interactions at an atomic level, published research applying these techniques to this compound is not currently available.
Computational biophysics provides significant insight into how peptides associate with, insert into, and perturb lipid bilayers. These studies typically elucidate key parameters that govern these interactions, including:
Free Energy Profiles: Calculating the potential of mean force (PMF) reveals the energetic barriers and favorable locations for a peptide as it moves from the aqueous phase into the hydrophobic core of the membrane. This helps in understanding whether a peptide will adsorb to the surface or insert itself into the bilayer.
Orientation and Conformation: Simulations can track the orientation and secondary structure of a peptide relative to the membrane normal. The tryptophan residue, with its large indole side chain, is of particular interest in membrane-active peptides as it often acts as a membrane anchor, preferring the interfacial region of the lipid bilayer.
Membrane Perturbation: Researchers analyze how the peptide affects the properties of the lipid bilayer itself. This includes measuring changes in membrane thickness, the area per lipid, and the order of the lipid acyl chains (often determined by calculating the deuterium (B1214612) order parameter, SCD). Significant perturbations can be indicative of mechanisms that lead to pore formation or membrane destabilization.
Specific Interactions: Analysis of the simulation trajectories can identify specific molecular interactions, such as hydrogen bonds and electrostatic interactions, between the peptide's amino acid residues and the lipid headgroups or acyl chains.
While detailed findings and data tables for this compound are not available, the established computational methodologies are well-suited for future research in this area. Such studies would be invaluable for understanding the biophysical behavior of this peptide and could inform its potential applications in various scientific and biomedical fields. The scientific community awaits future investigations that will apply these powerful computational tools to elucidate the specific membrane interaction profile of this compound.
Glycyl L Tryptophylglycine As a Research Model System
Applications in Protein Folding and Conformational Dynamics Research
The study of how proteins achieve their unique three-dimensional structures, a process known as protein folding, is a cornerstone of biochemistry. fnr.luaps.orgbiorxiv.org Gly-Trp-Gly provides a simplified context to explore the complex forces and interactions that govern this process.
The tryptophan (Trp) residue is a crucial component in many proteins, often found in functionally significant regions. psu.edunih.gov Its large, hydrophobic indole (B1671886) side chain participates in various interactions that stabilize protein structure. nih.govresearchgate.net Gly-Trp-Gly serves as an excellent model for a solvent-exposed tryptophan residue, allowing researchers to study its intrinsic properties in a simplified environment. psu.educdnsciencepub.com By comparing the behavior of Trp in this tripeptide to its behavior within complex proteins, scientists can dissect the influence of the surrounding "microenvironment" on the residue's properties. researchgate.net For instance, studies on Gly-Trp-Gly help in understanding how the accessibility of a tryptophan residue to the solvent affects its chemical reactivity and spectroscopic signals. psu.edunih.gov
Research has quantified the accessible surface area (ASA) of the tryptophan residue in Gly-Trp-Gly, providing a baseline for comparison with Trp residues in various proteins. This allows for a more quantitative understanding of how "buried" or "exposed" a tryptophan is within a larger structure.
| Compound | Whole Residue ASA (Ų) | Aromatic Part ASA (Ų) |
| Gly-Trp-Gly | 267.9 | 186.1 |
| Ala-Trp-Ala | 254.6 | 186.1 |
| Data sourced from a comparative analysis of Trp environments. psu.edu |
The sequence of amino acids in a protein (its primary structure) dictates the local folding patterns, known as secondary structures (e.g., alpha-helices and beta-sheets). wikipedia.org The inherent flexibility of the peptide backbone and the conformational preferences of individual amino acids are key determinants of these structures. researchgate.netpnas.org The glycine (B1666218) residues in Gly-Trp-Gly provide maximal flexibility to the peptide backbone, allowing the central tryptophan residue's intrinsic conformational tendencies to be studied with minimal steric hindrance. pitt.eduoup.com
Molecular dynamics simulations and other computational methods are often employed to explore the potential energy surface of peptides like Gly-Trp-Gly. researchgate.net These studies help to understand the preferred dihedral angles (phi and psi) of the peptide backbone around the tryptophan residue. This information contributes to the development of parameters used in predicting the secondary structure of larger, more complex proteins. wikipedia.orgoup.comaps.org While specific secondary structure propensities are often studied in the context of host-guest peptides like GGXGG, the principles of backbone flexibility and conformational preference are fundamental and can be informed by studies on simpler peptides like Gly-Trp-Gly. pnas.orgaps.org
The development of accurate computational algorithms for predicting protein and peptide structures is a major goal in bioinformatics. fnr.luresearchgate.netarxiv.org These algorithms, which often rely on force fields and energy minimization techniques, require rigorous testing and validation against experimental data. nih.govbiorxiv.org Due to its small size and defined structure, Gly-Trp-Gly is an excellent test case for such algorithms.
Researchers can perform computational predictions of the three-dimensional structure of Gly-Trp-Gly and compare the results with experimental data obtained from techniques like NMR spectroscopy. googleapis.com The agreement, or lack thereof, between predicted and experimental structures provides valuable feedback for refining the algorithms. This iterative process of prediction and validation is crucial for improving the accuracy of methods used to model much larger and more complex biological macromolecules. researchgate.netplos.org
Tryptophan is one of the few naturally fluorescent amino acids, and its intrinsic fluorescence is a powerful tool for probing protein structure and dynamics. researchgate.netnih.govcreative-proteomics.com The fluorescence emission of tryptophan is highly sensitive to its local environment. nih.gov Gly-Trp-Gly, with its single, well-defined tryptophan residue, is an ideal model system for studying the fundamental photophysics of tryptophan fluorescence. cdnsciencepub.comacs.orgscispace.com
By studying the fluorescence lifetime and quenching of Gly-Trp-Gly in different solvents and in the presence of various quenching agents, researchers can establish a baseline for understanding how these properties are modulated by the protein matrix. cdnsciencepub.comnih.gov For example, fluorescence quenching experiments on Gly-Trp-Gly have been used to determine the rate constants for reactions that decrease fluorescence, providing a reference for the reactivity of tryptophan residues in more complex protein environments. cdnsciencepub.comnih.gov
| Compound | Rate Constant (dm³·mol⁻¹·s⁻¹) at 23°C |
| N-acetyltryptophanamide | (7.8 ± 0.8) x 10⁵ |
| Gly-Trp-Gly | (8.8 ± 0.8) x 10⁵ |
| Apocytochrome c | (3.7 ± 0.3) x 10⁵ |
| Data from a study on the reactivity of tryptophan residues. nih.gov |
These studies have helped to establish that changes in tryptophan fluorescence in proteins can be correlated with conformational changes, ligand binding, or protein-protein interactions. researchgate.netcreative-proteomics.com
Contributions to Biophysical Characterization Method Development and Validation
The development of reliable analytical methods is essential for the characterization of peptides and proteins. nih.govcam.ac.uk Gly-Trp-Gly is often used as a standard or reference compound in the development and validation of these biophysical techniques.
Spectroscopic techniques such as UV-Visible absorption spectroscopy and fluorescence spectroscopy are routinely used to quantify and characterize peptides and proteins. scispace.commdpi.com The accuracy of these measurements depends on proper calibration of the instruments. Gly-Trp-Gly, being a stable, pure compound with a well-defined absorption and emission spectrum due to its tryptophan residue, can be used as a calibration standard. scribd.com
For instance, in fluorescence spectroscopy, the known fluorescence quantum yield and lifetime of Gly-Trp-Gly under specific conditions can be used to calibrate the instrument and to serve as a reference for analyzing more complex samples. researchgate.netmdpi.com Its use helps ensure the consistency and comparability of data obtained from different instruments and laboratories. sigmaaldrich.com Similarly, in techniques like circular dichroism, which provides information about the secondary structure of peptides, simple peptides like Gly-Trp-Gly can be used to understand the spectral contributions of the peptide backbone and aromatic side chains. researchgate.net
Development of Fluorescent Assays based on Tryptophan Sensitivity
The intrinsic fluorescence of the tryptophan residue is highly sensitive to its local environment, a characteristic that is widely exploited in the study of protein structure and dynamics. bmglabtech.com Changes in the polarity of the solvent, the proximity of quenching groups, and conformational shifts in the peptide backbone can all lead to measurable changes in the wavelength and intensity of tryptophan's fluorescence emission. bmglabtech.comnih.gov This sensitivity makes peptides containing tryptophan, such as Glycyl-L-tryptophylglycine, excellent candidates for the design of fluorescent probes and assays.
Research has utilized derivatives of Gly-Trp-Gly to create fluorogenic substrates for enzyme assays. A notable example is the development of a sensitive assay for angiotensin-converting enzyme (ACE). nih.gov In this system, a modified, minimally fluorescent version of the peptide, p-nitrobenzyloxycarbonylthis compound, acts as the substrate. When ACE cleaves this substrate, it releases the highly fluorescent dipeptide L-tryptophylglycine. The resulting increase in fluorescence provides a direct measure of enzyme activity. nih.gov The specifics of this assay highlight the practical application of Gly-Trp-Gly's core structure in diagnostics. nih.gov
| Parameter | Description |
| Substrate | p-nitrobenzyloxycarbonylthis compound (minimally fluorescent) |
| Enzyme | Angiotensin-Converting Enzyme (ACE) |
| Products | p-nitrobenzyloxycarbonylglycine and L-tryptophylglycine (highly fluorescent) |
| Excitation λ | 285 nm nih.gov |
| Emission λ | 350 nm nih.gov |
| A summary of the fluorescent assay for Angiotensin-Converting Enzyme (ACE) utilizing a derivative of this compound. |
Furthermore, fundamental studies on the fluorescence quenching of this compound itself provide the basis for assay development. union.edu By observing how different molecules (quenchers) reduce the peptide's fluorescence, researchers can understand the accessibility of the tryptophan residue. This principle can be applied to design assays that detect the presence of specific quenchers or to probe binding interactions that shield the tryptophan from the solvent and quenchers. union.edu
Fundamental Studies in General Peptide Chemistry
Simple peptides are often employed as model systems to elucidate the fundamental principles of peptide and protein chemistry, avoiding the complexities of a large protein structure. This compound and its isomers, such as L-tryptophyl-glycine (Trp-Gly), are frequently used in these studies to investigate conformation, intramolecular interactions, and spectroscopic properties. nih.govpnas.org
Nuclear Magnetic Resonance (NMR) spectroscopy studies on glycine-containing dipeptides have been conducted to systematically analyze the chemical shifts of protons within the peptide chain. pnas.org These studies aim to establish rules for how the chemical environment, influenced by neighboring amino acids and the ionization state (cation, zwitterion, anion), affects the NMR spectrum. pnas.org This foundational data is crucial for interpreting the more complex NMR spectra of large proteins and for studying their secondary and tertiary structures. pnas.org While the specific tripeptide was not the focus, data on related compounds like L-tryptophylglycine provide insight into the behavior of the Trp-Gly peptide bond. pnas.org
Molecular dynamics simulations and spectroscopic analyses have been used to explore the conformational landscape of tryptophan-containing di- and tripeptides. nih.gov These studies reveal that peptides like Glycyl-tryptophan (Gly-Trp) can adopt different conformations, including an extended backbone structure and a "curled" structure where the peptide backbone folds over the indole ring of tryptophan. nih.gov The stability of these conformations is dictated by a delicate balance of factors, including hydrogen bonds and electrostatic interactions. nih.gov For instance, in the related Trp-Gly zwitterion, a hydrogen bond between the terminal amine cation and the peptide backbone stabilizes an extended conformation, which in turn affects its fluorescence properties. nih.gov
| Study Type | Model Peptide(s) | Key Findings |
| NMR Spectroscopy | Glycine-containing dipeptides (e.g., L-tryptophylglycine) | Chemical shifts of glycine protons are clustered into distinct values depending on their position (N- or C-terminal) and the peptide's ionization state. pnas.org |
| Fluorescence Quenching | Glycyl-L-Tryptophyl-Glycine (GTG) | The accessibility of the tryptophan residue to external quenchers can be quantified using the Stern-Volmer equation, revealing information about the local microenvironment. union.edu |
| Conformational Analysis | Glycyl tryptophan (GlyTrp), Tryptophyl glycine (TrpGly) | Peptides exist in multiple conformations, with the population of each state influenced by pH and intramolecular hydrogen bonds. These conformational differences correlate with shifts in fluorescence emission. nih.gov |
| A table summarizing fundamental peptide chemistry studies using this compound and related model peptides. |
These fundamental investigations provide a molecular-level understanding of peptide behavior that is essential for protein engineering, drug design, and the interpretation of spectroscopic data from complex biological systems.
Q & A
Q. What are the established methodologies for synthesizing Glycyl-L-tryptophylglycine, and how can purity be optimized during synthesis?
this compound (Gly-Trp-Gly) is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc/t-Bu chemistry is commonly used, with coupling agents like HBTU or HATU to ensure high coupling efficiency. A critical step is the purification of the crude product using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradients. Purity optimization requires monitoring by thin-layer chromatography (TLC) and mass spectrometry (MS) to confirm molecular weight and detect side products .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Structural validation involves nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm amino acid sequence and stereochemistry. Circular dichroism (CD) spectroscopy is used to assess secondary structure in solution, particularly for studies investigating conformational stability. For advanced verification, X-ray crystallography or cryo-electron microscopy (cryo-EM) may be employed if the peptide forms ordered structures .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Cell viability assays (e.g., MTT or resazurin reduction) in relevant cell lines (e.g., neuronal or cancer cells) are standard for cytotoxicity screening. For neuropeptide studies, receptor-binding assays (e.g., radioligand displacement) can assess affinity for targets like G-protein-coupled receptors (GPCRs). Fluorescence-based assays (e.g., calcium flux) are useful for functional activity analysis .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be resolved in preclinical studies?
Contradictions often arise from variations in experimental conditions (e.g., peptide concentration, solvent composition, or cell line selection). To address this, adhere to NIH guidelines for preclinical research, including detailed reporting of buffer pH, temperature, and batch-to-batch variability. Use orthogonal assays (e.g., SPR for binding kinetics alongside functional assays) to cross-validate results. Statistical power analysis should ensure adequate sample sizes to detect true effects .
Q. What strategies are effective for studying this compound’s structure-function relationships in polymer conjugates?
Joppich and Luisi (1979) demonstrated that substituting Gly-Trp-Gly with polyethylene oxide (PEO) at both termini alters its solubility and aggregation behavior. To replicate this, use controlled polymerization techniques (e.g., RAFT or ATRP) and characterize conjugates via size-exclusion chromatography (SEC) and dynamic light scattering (DLS). Functional assays should compare conjugated vs. free peptide activity to elucidate steric or conformational impacts .
Q. How should researchers design experiments to investigate Gly-Trp-Gly’s stability under physiological conditions?
Simulate physiological environments using phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Monitor degradation via HPLC-MS at timed intervals. For enzymatic stability, incubate with proteases (e.g., trypsin or chymotrypsin) and analyze cleavage products. Include negative controls (e.g., protease inhibitors) to distinguish chemical vs. enzymatic degradation .
Methodological and Experimental Design Considerations
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?
Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. For multi-group comparisons, apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Ensure transparency by reporting confidence intervals, effect sizes, and exact p-values. Pre-register analysis plans to mitigate bias .
Q. How can researchers formulate rigorous hypotheses for Gly-Trp-Gly studies using FINER criteria?
Apply the FINER framework:
- Feasible : Ensure access to synthetic facilities and analytical instruments (e.g., NMR, HPLC).
- Interesting : Focus on underexplored roles, such as Gly-Trp-Gly in neuroinflammatory pathways.
- Novel : Investigate its interaction with non-canonical receptors or use in drug delivery systems.
- Ethical : Follow institutional guidelines for animal or human tissue use.
- Relevant : Align with broader goals in peptide therapeutics or neurodegenerative disease research .
Q. What are common pitfalls in designing bioavailability studies for this compound?
Avoid using non-physiological solvents (e.g., DMSO at >1% concentration) that alter membrane permeability. Include controls for serum protein binding (e.g., fetal bovine serum in vitro). For in vivo studies, use radiolabeled or fluorescently tagged peptides to track distribution, and validate with LC-MS/MS .
Data Reporting and Compliance
Q. How should researchers document synthetic protocols for reproducibility?
Include detailed step-by-step procedures, including reaction times, temperatures, and purification gradients. Report yields (crude and purified), solvent batches, and equipment calibration dates. Use the STAR Methods checklist for preclinical studies to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
